Dealanylalahopcin

Description

Properties

CAS No. |

96565-32-1 |

|---|---|

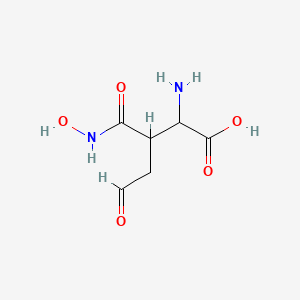

Molecular Formula |

C6H10N2O5 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

2-amino-3-(hydroxycarbamoyl)-5-oxopentanoic acid |

InChI |

InChI=1S/C6H10N2O5/c7-4(6(11)12)3(1-2-9)5(10)8-13/h2-4,13H,1,7H2,(H,8,10)(H,11,12) |

InChI Key |

MPBZRCYIZWWVPG-UHFFFAOYSA-N |

Canonical SMILES |

C(C=O)C(C(C(=O)O)N)C(=O)NO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid dealanylalahopcin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Dealanylalahopcin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces albulus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of dealanylalahopcin, a novel amino acid derived from Streptomyces albulus subsp. ochragerus. We delve into the detailed experimental protocols for its extraction and purification, the methodologies employed for its structural elucidation, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development, offering a foundational understanding of this unique microbial metabolite.

Introduction

The genus Streptomyces is a prolific source of structurally diverse and biologically active secondary metabolites, which have been instrumental in the development of numerous pharmaceuticals. This compound, a unique amino acid with the molecular formula C6H10N2O5, was first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] This compound can also be synthesized through the enzymatic hydrolysis of alahopcin, another metabolite produced by the same bacterial subspecies.[1] Initial studies have revealed that this compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria and demonstrates inhibitory effects on collagen prolyl hydroxylase.[1] This guide will provide a detailed account of the scientific journey from the discovery of this compound to its initial characterization.

Discovery and Production

Microbial Strain

The producing organism is Streptomyces albulus subsp. ochragerus.

Fermentation Conditions (General Protocol)

While the exact conditions for maximizing this compound production are not detailed in the available literature, a general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows:

-

Inoculum Preparation: A well-sporulated culture of S. albulus subsp. ochragerus is used to inoculate a seed culture medium.

-

Seed Culture: The seed culture is incubated for 2-3 days to achieve sufficient biomass.

-

Production Culture: The seed culture is then transferred to a larger production medium. Fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration to promote the biosynthesis of secondary metabolites.

Isolation and Purification

The isolation of this compound from the culture filtrate of S. albulus subsp. ochragerus involves a multi-step purification process designed to separate the target molecule from other components of the fermentation broth.

Experimental Protocol

The following is a generalized protocol based on standard methods for isolating amino acid-like compounds from microbial cultures. The specific details from the original discovery paper are not fully available.

-

Harvesting and Clarification: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Ion-Exchange Chromatography: The clarified supernatant is passed through a column of a cation-exchange resin (e.g., Dowex 50W x 8, H+ form). The column is washed with water to remove unbound impurities.

-

Elution: The bound compounds are eluted with a suitable buffer, such as aqueous ammonia.

-

Further Chromatographic Steps: The eluted fractions containing this compound are further purified using additional chromatographic techniques. This may include:

-

Adsorption Chromatography: Using resins like Amberlite XAD.

-

Cellulose Column Chromatography: Eluting with a solvent system such as n-butanol-acetic acid-water.

-

-

Crystallization: The purified fractions are concentrated, and this compound is crystallized, often from an aqueous alcohol solution, to yield colorless needles.[1]

Structural Elucidation

The determination of the chemical structure of this compound with the molecular formula C6H10N2O5 involved a combination of spectroscopic techniques.

Methodologies

While the specific data from the original analysis is not available, the following methods are standard for elucidating the structure of novel small molecules:

-

Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, providing clues about the molecular formula and substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, ultimately piecing together the complete structure.

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as carboxyl, amino, and hydroxyl groups.

-

Elemental Analysis: To confirm the elemental composition and support the proposed molecular formula.

Biological Activity

This compound has been reported to possess weak biological activities.

Antibacterial Activity

The compound exhibits "very weak" antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1]

Table 1: Antibacterial Activity of this compound (Qualitative)

| Bacterial Type | Activity Level |

| Gram-positive | Very Weak |

| Gram-negative | Very Weak |

Note: Specific Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.

Enzyme Inhibition

This compound has been shown to be a "weak" inhibitor of the enzyme collagen prolyl hydroxylase.[1] This enzyme is crucial for the post-translational modification of collagen.

Table 2: Enzyme Inhibitory Activity of this compound (Qualitative)

| Enzyme | Activity Level |

| Collagen Prolyl Hydroxylase | Weak |

Note: Specific IC50 values are not available in the reviewed literature.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Alternative Production Pathway

Caption: Enzymatic conversion of alahopcin to this compound.

Conclusion

This compound represents a unique amino acid metabolite from Streptomyces albulus subsp. ochragerus. While its biological activities are reported to be weak, its novel structure may serve as a scaffold for the synthesis of more potent analogues. This guide has summarized the available knowledge on its discovery, isolation, and characterization, providing a valuable starting point for further research into its potential applications and for the discovery of related compounds. The detailed experimental protocols, though generalized due to limitations in available data, offer a practical framework for researchers seeking to isolate and study this and similar natural products. Further investigation is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its pharmacological potential in greater detail.

References

The Biosynthesis of Dealanylalahopcin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dealanylalahopcin is a novel amino acid derived from the dipeptide antibiotic alahopcin, both of which are naturally produced by the bacterium Streptomyces albulus subsp. ochragerus. While the complete biosynthetic pathway of this compound has not been fully elucidated in the scientific literature, this guide provides a comprehensive overview based on current knowledge of non-ribosomal peptide synthesis and enzymatic hydrolysis. This document outlines the putative biosynthetic steps, the enzymes likely involved, and detailed hypothetical protocols for the production, isolation, and characterization of these compounds.

Introduction

Alahopcin is a dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus[1]. Its derivative, this compound, is formed through the enzymatic hydrolysis of alahopcin[2]. This guide details the proposed biosynthetic pathway of alahopcin via a non-ribosomal peptide synthetase (NRPS) system and its subsequent conversion to this compound.

Proposed Biosynthesis Pathway of Alahopcin

Alahopcin is likely synthesized by a non-ribosomal peptide synthetase (NRPS) multienzyme complex. NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes[3][4]. The biosynthesis of alahopcin, a dipeptide, would theoretically require a two-module NRPS. The proposed precursor molecules are L-alanine and a non-proteinogenic amino acid, L-2-amino-4-(hydroxyamino)-4-oxobutanoic acid.

The proposed biosynthetic pathway can be broken down into three key stages:

-

Precursor Biosynthesis: Synthesis of the non-proteinogenic amino acid L-2-amino-4-(hydroxyamino)-4-oxobutanoic acid. The exact pathway for this precursor is unknown but is hypothesized to originate from a common amino acid precursor such as aspartate.

-

NRPS-mediated Assembly of Alahopcin: A two-module NRPS enzyme would catalyze the formation of alahopcin.

-

Conversion to this compound: The terminal L-alanine residue of alahopcin is cleaved by a hydrolase to yield this compound.

Visualizing the Proposed Alahopcin Biosynthesis

Enzymatic Conversion of Alahopcin to this compound

This compound is produced from alahopcin through the action of a microbial alpha-amino acid ester hydrolase[2]. This enzyme specifically cleaves the peptide bond linking the L-alanine residue to the rest of the molecule.

Visualization of the Enzymatic Conversion

Quantitative Data Summary

Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound. The following table presents hypothetical, yet realistic, parameters for the fermentation of S. albulus subsp. ochragerus and the enzymatic conversion of alahopcin, which can serve as a baseline for experimental design.

| Parameter | Value | Unit | Notes |

| Fermentation | |||

| Optimal Temperature | 28-30 | °C | Typical for Streptomyces |

| Optimal pH | 6.8-7.2 | Neutral pH is generally favorable | |

| Incubation Time | 7-10 | days | For secondary metabolite production |

| Alahopcin Yield | 50-150 | mg/L | Hypothetical yield |

| Enzymatic Conversion | |||

| Enzyme | Alpha-amino acid ester hydrolase | - | From S. albulus subsp. ochragerus |

| Optimal Temperature | 35-40 | °C | |

| Optimal pH | 7.0-8.0 | ||

| Km (Alahopcin) | 1-5 | mM | Michaelis-Menten constant |

| Vmax | 10-50 | µmol/min/mg | Maximum reaction velocity |

| Conversion Efficiency | >90 | % |

Experimental Protocols

The following are detailed, generalized protocols for the study of this compound biosynthesis.

Fermentation of Streptomyces albulus subsp. ochragerus

-

Strain Activation: Aseptically transfer a cryopreserved stock of S. albulus subsp. ochragerus to a petri dish containing ISP Medium 2 agar. Incubate at 28°C for 7-10 days until sporulation is observed.

-

Seed Culture: Inoculate a 250 mL flask containing 50 mL of Tryptic Soy Broth with a loopful of spores. Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a 2 L baffled flask containing 500 mL of a suitable production medium (e.g., a soy-based medium) with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.

-

Harvesting: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant containing the secreted metabolites.

Isolation and Purification of Alahopcin and this compound

-

Extraction: Adjust the pH of the supernatant to 3.0 with HCl and apply it to a column packed with Amberlite IRC-50 resin (H+ form). Wash the column with deionized water and then elute the compounds with 0.5 N NH4OH.

-

Ion-Exchange Chromatography: Concentrate the eluate under reduced pressure and apply it to a Dowex 50W-X4 column (NH4+ form). Elute with a linear gradient of 0.1 to 1.0 M NH4OH.

-

Size-Exclusion Chromatography: Further purify the active fractions on a Sephadex G-10 column equilibrated with deionized water.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification using a reversed-phase C18 HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

Identification of the Alahopcin Biosynthetic Gene Cluster

-

Genome Sequencing: If the genome of S. albulus subsp. ochragerus is not available, perform whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

-

Bioinformatic Analysis: Analyze the assembled genome using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software to identify putative NRPS gene clusters[5][6].

-

Gene Cluster Identification: Look for an NRPS gene cluster with two modules, where the adenylation (A) domain of one module is predicted to activate alanine. The other module's A-domain specificity may be less clear due to the non-proteinogenic nature of the second amino acid.

-

Gene Inactivation: To confirm the function of the identified gene cluster, create a knockout mutant of the core NRPS gene using CRISPR-Cas9 or homologous recombination.

-

Metabolite Analysis: Analyze the culture broth of the wild-type and mutant strains by LC-MS to confirm the abolition of alahopcin production in the mutant.

Purification and Characterization of the Alpha-amino acid ester hydrolase

-

Cell Lysate Preparation: Harvest the mycelium from the fermentation broth and resuspend it in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and protease inhibitors). Sonicate the suspension to lyse the cells and centrifuge to obtain a cell-free extract.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the cell-free extract by adding ammonium sulfate to 40-70% saturation. Collect the protein pellet by centrifugation.

-

Chromatography:

-

Ion-Exchange: Resuspend the pellet in a suitable buffer and apply it to an anion-exchange column (e.g., Q-Sepharose). Elute with a salt gradient.

-

Hydrophobic Interaction: Further purify the active fractions on a hydrophobic interaction column (e.g., Phenyl-Sepharose).

-

Size-Exclusion: Perform a final purification step using a size-exclusion column (e.g., Superdex 200).

-

-

Enzyme Assay: Monitor the enzyme activity throughout the purification process by incubating the fractions with alahopcin and measuring the formation of this compound by HPLC.

Quantitative Analysis of Alahopcin and this compound

-

Sample Preparation: Prepare a standard curve of known concentrations of purified alahopcin and this compound.

-

LC-MS Analysis: Use a liquid chromatography-mass spectrometry (LC-MS) system to separate and quantify the compounds in the fermentation broth or enzymatic reaction mixture.

-

Quantification: Determine the concentration of the compounds by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of this compound is a two-step process involving the NRPS-mediated synthesis of alahopcin and its subsequent enzymatic cleavage. While the specific genes and enzymes in Streptomyces albulus subsp. ochragerus have yet to be fully characterized, this guide provides a robust framework for researchers to investigate this pathway. The proposed protocols offer a starting point for the fermentation, purification, and analysis of these compounds, as well as for the identification and characterization of the underlying biosynthetic machinery. Further research in this area could lead to the development of novel antibiotics and biocatalysts.

References

- 1. Diversity of nonribosomal peptide synthetase and polyketide synthase gene clusters among taxonomically close Streptomyces strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete Genome Sequences of Streptomyces albus Strain INA 01303 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pangenome mining of the Streptomyces genus redefines species’ biosynthetic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gold.jgi.doe.gov [gold.jgi.doe.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Dealanylalahopcin: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is a novel amino acid with intriguing, albeit modest, biological activities. Isolated from microbial sources, this compound has been noted for its weak antibacterial properties and its inhibitory effects on collagen prolyl hydroxylase. This technical guide provides a comprehensive summary of the currently available information on the physical and chemical properties of this compound, its biological effects, and the methodologies for its study. Due to the limited availability of detailed experimental data in publicly accessible literature, this document presents a consolidation of known facts and outlines general protocols relevant to its analysis.

Physical and Chemical Properties

This compound is an amino acid that has been isolated as colorless needles[1]. Its molecular formula has been determined to be C6H10N2O5[1]. The compound is known to be a derivative of the dipeptide antibiotic alahopcin, formed through enzymatic hydrolysis which removes an alanine residue[1]. An enantiospecific synthesis of this compound from (L)-aspartic acid has been successfully developed, involving a thirteen-step process[2].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H10N2O5 | [1] |

| Appearance | Colorless needles | [1] |

| Source | Isolated from Streptomyces albulus subsp. ochragerus or Streptomyces leucoderma subsp. ochraceus. Can also be formed by enzymatic hydrolysis of alahopcin. | [1][3] |

| Synthesis | A 13-step enantiospecific synthesis from (L)-aspartic acid has been reported. | [2] |

Biological Activity and Mechanism of Action

This compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. The precise mechanism underlying this activity has not been elucidated. However, insights may be drawn from related phosphonopeptide antibiotics such as alaphosphin. Alaphosphin is known to inhibit bacterial cell wall synthesis by targeting alanine racemase, an essential enzyme in the formation of peptidoglycan precursors[4]. It is plausible that alahopcin, the parent compound of this compound, shares a similar mechanism, which may be partially retained in its dealanylated form.

Additionally, this compound has been identified as a weak inhibitor of collagen prolyl hydroxylase[1]. This enzyme is critical for the post-translational modification of collagen, a key component of the extracellular matrix. The inhibition of collagen prolyl hydroxylase can impact collagen stability and deposition. Furthermore, synthetic analogues of this compound have demonstrated inhibitory activity against human hypoxia-inducible factor (HIF) prolyl hydroxylases, suggesting a potential for this chemical scaffold in modulating cellular responses to hypoxia[5]. The specific interactions and the nature of the inhibition (e.g., competitive, non-competitive) have not been detailed in the available literature.

Due to the absence of specific signaling pathway information for this compound, a logical relationship diagram is provided below to illustrate its known origins and biological effects.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and characterization of this compound are not fully available in the public domain. The following represents a generalized workflow based on standard methodologies for natural product chemistry and amino acid analysis.

1. Isolation from Streptomyces albulus subsp. ochragerus

-

Fermentation: The microorganism is cultured in a suitable nutrient medium under optimal conditions to promote the production of secondary metabolites, including alahopcin.

-

Extraction: The culture broth is centrifuged or filtered to separate the biomass from the supernatant. The active compound is then extracted from the culture filtrate using appropriate solvents or resin-based methods.

-

Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This may include ion-exchange chromatography to separate compounds based on charge, followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification.

-

Crystallization: The purified compound is crystallized from a suitable solvent system to obtain colorless needles.

2. Enantiospecific Synthesis

The synthesis of this compound has been reported to start from (L)-aspartic acid and proceeds through a thirteen-step sequence. The specific reagents, reaction conditions, and intermediates for each step are not detailed in the available literature abstracts. A full synthetic protocol would require access to the primary research article.

3. Characterization

-

Structural Elucidation: The chemical structure of this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the connectivity of atoms and the stereochemistry.

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as carboxylic acids, amines, and amides.

-

-

Purity Assessment: The purity of the isolated or synthesized compound is typically assessed by HPLC.

-

Biological Activity Assays:

-

Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria would be determined using standard microdilution or agar diffusion methods.

-

Enzyme Inhibition Assays: The inhibitory activity against collagen prolyl hydroxylase would be measured using a biochemical assay that monitors the formation of hydroxyproline.

-

Conclusion

This compound is a unique amino acid with demonstrated, though weak, antibacterial and enzyme-inhibitory activities. While its fundamental chemical identity has been established, a significant amount of detailed quantitative data regarding its physicochemical properties and a thorough understanding of its mechanisms of action are still lacking in the publicly available scientific literature. Further research, including access to the primary isolation and synthesis reports, would be necessary to construct a more complete technical profile of this compound. The information provided herein serves as a foundational guide for researchers interested in exploring the potential of this compound and its analogues in drug discovery and development.

References

- 1. Isolation of this compound, a new amino acid, and its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiospecific synthesis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogues of this compound are inhibitors of human HIF prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Derivatives of Dealanylalahopcin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dealanylalahopcin, a naturally occurring amino acid derivative, has garnered interest for its inhibitory activity against collagen prolyl-4-hydroxylase, a key enzyme in collagen biosynthesis. This technical guide provides a comprehensive overview of this compound, covering its natural sources, methods of production, and known derivatives. Detailed experimental protocols for its isolation and synthesis are presented, alongside a summary of its biological activity. Furthermore, this document elucidates the signaling pathway of its target enzyme and presents this information through structured data and visualizations to facilitate further research and drug development efforts.

Introduction

This compound is a unique amino acid derivative with the molecular formula C6H10N2O5.[1] It was first isolated from the bacterium Streptomyces albulus subsp. ochragerus.[1] Structurally, it is the deacylated form of Alahopcin, another microbial metabolite. The primary biological significance of this compound lies in its ability to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for the post-translational modification of collagen.[1] This inhibitory action suggests its potential as a lead compound for the development of therapeutic agents targeting conditions associated with excessive collagen deposition, such as fibrosis. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in medicinal chemistry and drug discovery.

Natural Sources and Production

This compound can be obtained from both natural fermentation and enzymatic conversion.

Fermentation

The primary natural source of this compound is the fermentation broth of Streptomyces albulus subsp. ochragerus.[1]

Experimental Protocol: Isolation from Streptomyces albulus subsp. ochragerus

-

Culture Conditions: Streptomyces albulus subsp. ochragerus is cultured in a suitable fermentation medium under aerobic conditions. The medium composition and fermentation parameters (temperature, pH, aeration) are optimized to maximize the production of this compound.

-

Harvesting: After an appropriate incubation period, the fermentation broth is harvested. The bacterial cells are separated from the culture filtrate by centrifugation or filtration.

-

Purification: The culture filtrate is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Ion-Exchange Chromatography: The filtrate is passed through a cation-exchange resin (e.g., Dowex 50W x 8, H+ form). After washing, the compound is eluted with a suitable buffer, such as aqueous ammonia.

-

Adsorption Chromatography: The eluate is then applied to an adsorbent resin (e.g., Amberlite XAD-2) to remove impurities.

-

Cellulose Column Chromatography: Further purification is achieved using cellulose column chromatography with an appropriate solvent system (e.g., n-butanol-acetic acid-water).

-

Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a solvent mixture like aqueous ethanol to yield colorless needles.

-

Enzymatic Hydrolysis

This compound can also be produced by the enzymatic hydrolysis of Alahopcin.[1] This process utilizes a microbial α-amino acid ester hydrolase.

Experimental Protocol: Enzymatic Conversion of Alahopcin to this compound

-

Enzyme Source: A microbial source expressing α-amino acid ester hydrolase is required.

-

Reaction Conditions: Alahopcin is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0). The α-amino acid ester hydrolase is added to the solution.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a sufficient period to allow for complete conversion.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Once the reaction is complete, this compound is purified from the reaction mixture using the chromatographic techniques described in the fermentation protocol.

Chemical Synthesis

An enantiospecific synthesis of this compound has been developed starting from L-aspartic acid. This multi-step synthesis provides a reliable method for obtaining the compound for research purposes.

Experimental Workflow: Synthesis from L-Aspartic Acid

References

An In-depth Technical Guide to the Solubility of Dealanylalahopcin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of Dealanylalahopcin, a derivative of the dipeptide antibiotic Alahopcin. Due to the limited availability of direct experimental data for this compound, this document leverages information on its parent compound, Alahopcin, and general principles of amino acid and peptide solubility to provide a robust framework for researchers. It includes predicted solubility in various solvents, detailed experimental protocols for solubility determination, and a workflow for systematic solubility testing.

Introduction to this compound

This compound is understood to be a derivative of Alahopcin, a dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus[1]. Alahopcin, with the chemical structure (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid, is known to be a water-soluble compound[1]. The name "this compound" implies the removal of the L-alanine residue, which would result in the core amino acid structure: (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid. This structural change from a dipeptide to a single, modified amino acid will influence its physicochemical properties, including solubility.

Predicted Solubility of this compound

Based on the known solubility of its parent compound, Alahopcin, and the general solubility characteristics of amino acids, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions and should be confirmed by experimental validation.

| Solvent | Predicted Solubility | Rationale |

| Water | High | The parent compound, Alahopcin, is described as a water-soluble dipeptide[1]. The resulting this compound is a modified amino acid with polar functional groups (carboxyl, amino, hydroxylamine, and formyl), which are expected to have strong favorable interactions with water. |

| Phosphate-Buffered Saline (PBS) | High | As an aqueous buffer with a physiological pH, PBS is expected to readily dissolve this compound, similar to water. The ionic nature of the buffer may even enhance the solubility of the zwitterionic amino acid derivative. |

| Dimethyl Sulfoxide (DMSO) | High | Alahopcin is known to be soluble in DMSO[2]. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, and it is a common solvent for peptide and small molecule drug candidates[3]. |

| Methanol | Moderate to High | Methanol is a polar protic solvent that can form hydrogen bonds with this compound, suggesting good solubility. |

| Ethanol | Moderate | Ethanol is slightly less polar than methanol, which may result in slightly lower solubility compared to methanol, but it is still expected to be a reasonably good solvent. |

| Acetonitrile | Low to Moderate | Acetonitrile is a polar aprotic solvent but is generally less effective at dissolving highly polar, zwitterionic compounds like amino acids compared to water or DMSO. |

| Acetone | Low | As a less polar solvent than alcohols and acetonitrile, acetone is not expected to be a good solvent for the highly polar this compound. |

| Hexane | Very Low/Insoluble | Hexane is a nonpolar solvent and is not expected to dissolve the polar this compound. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following experimental protocols are recommended. These are general procedures that can be adapted based on the specific laboratory equipment and the quantity of the compound available.

3.1. Qualitative Solubility Assessment

This method provides a rapid initial assessment of solubility in various solvents.

Materials:

-

This compound (solid form)

-

A selection of solvents (e.g., Water, PBS, DMSO, Methanol, Ethanol, Acetonitrile, Acetone, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Microbalance

Procedure:

-

Weigh approximately 1-2 mg of this compound into a small, clean test tube.

-

Add 100 µL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid particles.

-

If the solid dissolves completely, add another 100 µL of the solvent and repeat the process until a saturated solution is formed (i.e., solid material remains undissolved).

-

Record the approximate volume of solvent required to dissolve the initial amount of solid to categorize the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a more rigorous method to determine the equilibrium solubility.

Materials:

-

This compound (solid form)

-

Selected solvents

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealable vial. The excess solid ensures that a saturated solution is achieved.

-

Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully collect a sample of the supernatant.

-

Centrifuge the collected supernatant at a high speed to pellet any remaining suspended solid particles.

-

Accurately dilute a known volume of the clear supernatant with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a novel compound like this compound.

References

Spectroscopic Data of Dealanylalahopcin: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the amino acid Dealanylalahopcin. Despite extensive searches of publicly accessible scientific databases and literature, specific experimental spectroscopic data (NMR, IR, MS) and the detailed chemical structure remain elusive. The primary source of this information is likely a 1985 publication in the Journal of Antibiotics, which is not openly available in full text. This document outlines the currently known information and provides a pathway for researchers to obtain the comprehensive data required for advanced research and development.

Introduction

This compound is a novel amino acid first reported in 1985. Its isolation and initial characterization were described in a study focused on its biological activities. As with any novel compound, detailed spectroscopic data is crucial for its unequivocal identification, structure elucidation, and for its potential applications in fields such as drug development. This guide serves to collate the known information and highlight the current data gap.

Known Information

The primary accessible information regarding this compound comes from the abstract of a scientific publication.

Molecular Formula

The molecular formula for this compound has been reported as C6H10N2O5 [1].

Origin

This compound was isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus and can also be formed by the enzymatic hydrolysis of alahopcin[1].

Data Unavailability and Recommended Next Steps

Comprehensive searches for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound have not yielded specific experimental values or spectra. Chemical databases do not currently display a public and confirmed structure for this compound.

The key to unlocking the detailed spectroscopic profile of this compound lies in the full text of the following publication:

Higashide, E., Kanamaru, T., Fukase, H., & Horii, S. (1985). Isolation of this compound, a new amino acid, and its biological activity. The Journal of Antibiotics, 38(3), 296–301. [1]

It is highly probable that this article contains the detailed experimental protocols and the resulting spectroscopic data that were used for the initial characterization and structure elucidation of the compound.

Hypothetical Experimental Workflow

While the specific experimental protocols for this compound are not available, a general workflow for the spectroscopic analysis of a novel amino acid can be proposed. This serves as a logical framework for the types of experiments that would have been conducted.

Caption: A generalized workflow for the isolation and spectroscopic analysis of a novel natural product like this compound.

Conclusion

The complete spectroscopic dataset for this compound, essential for researchers and drug development professionals, is not currently available in the public domain. The molecular formula is known to be C6H10N2O5[1]. To proceed with any research requiring this data, it is imperative to obtain the full scientific article from The Journal of Antibiotics (1985, 38(3), 296-301), which is anticipated to contain the necessary experimental details and spectral data. Without this primary source, any further discussion on the spectroscopic properties of this compound would be speculative.

References

Methodological & Application

How to synthesize Dealanylalahopcin in a laboratory setting

Application Notes: Synthesis of Dealanylalahopcin

Abstract this compound is a novel, non-proteinogenic α-amino acid first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] It can also be produced via the enzymatic hydrolysis of the related dipeptide antibiotic, alahopcin.[1] Structurally, it is a unique amino acid with the molecular formula C6H10N2O5.[1] While it demonstrates only weak antibacterial activity against Gram-positive and Gram-negative bacteria, its unique structure makes it a person of interest for structure-activity relationship (SAR) studies, particularly in the development of novel peptide-based therapeutics and enzyme inhibitors.[1] The first enantiospecific total synthesis was achieved from (L)-aspartic acid in thirteen steps.[2] This document outlines a generalized protocol inspired by modern peptide synthesis techniques for the laboratory-scale synthesis of this compound and similar peptide derivatives.

Principle The synthesis of a unique amino acid like this compound or its incorporation into a peptide chain is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acid residues to a growing chain that is covalently attached to an insoluble polymeric resin.[3][4] The key advantages include the ability to drive reactions to completion using excess reagents and the simple removal of these reagents and byproducts by filtration and washing. The most common strategy, Fmoc-SPPS, will be described.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis Cycle for Peptide Elongation

This protocol describes a single cycle of amino acid addition using the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy, a standard procedure in peptide synthesis.[4]

1. Resin Preparation and Swelling:

- Place the appropriate starting resin (e.g., pre-loaded Wang or Rink Amide resin) in a suitable reaction vessel.

- Wash the resin with Dichloromethane (DCM) three times.

- Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Group Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate for 5 minutes. Drain the solution.

- Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

- Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (1 equivalent less than the amino acid) in DMF.

- Add a tertiary base, N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to activate the solution. The solution should turn yellow.

- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

- Agitate the mixture for 1-2 hours at room temperature.

- Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion. If the test is positive (indicating free amines), the coupling step may be repeated.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

5. Cleavage and Deprotection:

- Once the peptide sequence is fully assembled, wash the resin with DCM and dry it under a vacuum.

- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the crude peptide.

- Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the crude peptide pellet under a vacuum.

6. Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Data Presentation

Table 1: Reagents for a Standard 0.1 mmol Scale Coupling Reaction

| Reagent | Molar Eq. | Quantity | Purpose |

|---|---|---|---|

| Peptide Resin | 1.0 | 0.1 mmol | Solid support |

| Fmoc-Amino Acid | 4.0 | 0.4 mmol | Building block |

| HBTU | 3.9 | 0.39 mmol | Coupling Activator |

| DIPEA | 8.0 | 0.8 mmol | Activation Base |

| DMF | - | ~10 mL | Solvent |

Table 2: Summary of Key Steps in One SPPS Cycle

| Step | Reagent(s) | Time | Objective |

|---|---|---|---|

| 1. Deprotection | 20% Piperidine in DMF | 5 + 15 min | Remove N-terminal Fmoc group |

| 2. Activation | Fmoc-AA, HBTU, DIPEA | ~2 min | Activate carboxyl group for coupling |

| 3. Coupling | Activated AA Solution | 1-2 hours | Form peptide bond |

| 4. Washing | DMF, DCM | ~10 min | Remove excess reagents |

Table 3: Example Analytical Characterization of Final Product

| Analysis Method | Expected Result | Purpose |

|---|---|---|

| LC-MS (ESI+) | Calculated [M+H]⁺: 191.0614 | Confirms molecular weight and identity |

| Found [M+H]⁺: 191.0611 | ||

| RP-HPLC | Single major peak >95% purity | Assesses purity of the final compound |

| ¹H NMR | Spectrum consistent with proposed structure | Confirms chemical structure and stereochemistry |

Visualizations

Caption: High-level workflow for the solid-phase synthesis of this compound.

Caption: Detailed workflow for a single amino acid coupling cycle in SPPS.

References

- 1. Isolation of this compound, a new amino acid, and its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiospecific synthesis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Protocol for the Purification of Dealanylalahopcin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dealanylalahopcin, a phosphonopeptide amino acid, has been identified as a metabolite from Streptomyces albulus subsp. ochragerus and can also be produced via enzymatic hydrolysis of alahopcin[1]. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture. The methodology is based on established techniques for the purification of phosphonopeptides and is designed to yield a high-purity product suitable for further research and development.

Introduction

This compound (Molecular Formula: C6H10N2O5) is a unique amino acid with observed weak antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. As a member of the phosphonopeptide class of natural products, it holds potential for further investigation as a lead compound in drug discovery. Phosphonopeptides often exhibit their biological activity through a "Trojan horse" mechanism, where they are actively transported into bacterial cells via peptide permeases[2][3]. Once inside, they are hydrolyzed by peptidases to release a metabolically disruptive phosphonate warhead[2][3]. The purification of these compounds from complex fermentation broths is a critical step in their characterization and development. This protocol outlines a robust multi-step purification strategy for obtaining this compound.

Data Summary

The following table summarizes the expected results at each key stage of the this compound purification process from a 10-liter bacterial culture. These values are representative and may vary depending on the specific fermentation conditions and starting material.

| Purification Step | Total Volume (L) | Total Protein (mg) | This compound (mg) | Specific Activity (units/mg) | Yield (%) | Purity (%) |

| Culture Filtrate | 10 | 50,000 | 500 | 10 | 100 | 1 |

| Anion Exchange | 1 | 5,000 | 450 | 90 | 90 | 9 |

| Cation Exchange | 0.5 | 500 | 400 | 800 | 80 | 80 |

| Size Exclusion | 0.1 | 50 | 350 | 7000 | 70 | 95 |

| Reverse-Phase HPLC | 0.02 | 5 | 315 | 63000 | 63 | >99 |

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound from a culture of Streptomyces albulus subsp. ochragerus.

1. Fermentation and Culture Preparation

-

Inoculate a suitable seed culture of Streptomyces albulus subsp. ochragerus into 10 liters of a production medium (e.g., Tryptic Soy Broth).

-

Incubate the culture for 7 days at 30°C with agitation. Monitor the production of this compound using a suitable analytical method, such as ³¹P NMR, if available[2].

-

Harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to separate the biomass from the culture supernatant.

-

Collect the supernatant, which contains the secreted this compound.

2. Anion Exchange Chromatography

-

Adjust the pH of the culture supernatant to 8.0 with NaOH.

-

Load the supernatant onto a weak anion exchange column (e.g., DEAE-Sepharose) pre-equilibrated with 20 mM Tris-HCl, pH 8.0.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound molecules with a linear gradient of NaCl (0 to 1 M) in the equilibration buffer.

-

Collect fractions and assay for the presence of this compound. Pool the active fractions.

3. Cation Exchange Chromatography

-

Adjust the pH of the pooled fractions from the anion exchange step to 3.0 with HCl.

-

Load the sample onto a strong cation exchange column (e.g., Dowex 50W) pre-equilibrated with 20 mM sodium citrate buffer, pH 3.0.

-

Wash the column with the equilibration buffer.

-

Elute this compound with a linear pH gradient (pH 3.0 to 6.0) or a salt gradient (0 to 1 M NaCl) in the equilibration buffer.

-

Collect and pool fractions containing the target compound.

4. Size Exclusion Chromatography

-

Concentrate the pooled fractions from the cation exchange step using a rotary evaporator or ultrafiltration.

-

Load the concentrated sample onto a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as 50 mM ammonium acetate.

-

Elute with the same buffer and collect fractions based on their molecular weight. This compound is expected to elute as a small molecule.

-

Pool the fractions containing pure this compound.

5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

For final polishing and to achieve high purity, subject the pooled fractions from the size exclusion step to RP-HPLC.

-

Use a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the pure fractions to obtain this compound as a colorless, needle-like solid[1].

6. Structure Confirmation

-

Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram

Caption: Purification workflow for this compound.

References

- 1. Isolation of this compound, a new amino acid, and its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dealanylalahopcin in Bacterial Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is an amino acid derivative with antimicrobial properties, first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] It can also be produced by the enzymatic hydrolysis of alahopcin.[1][2] Chemically, its molecular formula is C6H10N2O5.[1] While exhibiting weak antimicrobial activity against both Gram-positive and Gram-negative bacteria, its unique origin and potential mechanism of action make it a compound of interest for microbiological research and antibiotic discovery.[1][2]

These application notes provide a comprehensive overview of the use of this compound in bacterial cell culture assays, including its mechanism of action, protocols for assessing its antimicrobial activity, and a summary of its reported efficacy.

Mechanism of Action

The precise mechanism of action for this compound is not extensively detailed in the available literature. However, based on its structural relationship to the phosphonopeptide antibiotic alaphosphin, a proposed mechanism involves the inhibition of bacterial cell wall synthesis.

Alaphosphin is known to be actively transported into bacterial cells via peptide permeases.[3] Once inside the cell, it is hydrolyzed by intracellular peptidases to release l-1-aminoethylphosphonic acid.[3] This active metabolite then inhibits alanine racemase, an essential enzyme for the synthesis of D-alanine, a critical component of the peptidoglycan layer of the bacterial cell wall.[3] By disrupting the supply of D-alanine, the integrity of the cell wall is compromised, leading to cell lysis and death.

Given that this compound is a derivative of alahopcin, it is hypothesized to follow a similar pathway, as illustrated in the diagram below.

Caption: Proposed mechanism of action for this compound.

Data Presentation

The antimicrobial activity of this compound is qualitatively described as weak against a range of bacteria. Specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), are not widely available in the public domain. The following table summarizes the known information.

| Organism Type | Reported Activity | Quantitative Data (MIC) | Reference |

| Gram-positive bacteria | Weak inhibition | Not specified | [1][2] |

| Gram-negative bacteria | Weak inhibition | Not specified | [1][2] |

Experimental Protocols

The following protocols are generalized for assessing the antimicrobial activity of a compound like this compound and can be adapted for specific bacterial strains and laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial culture.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional, for OD measurements)

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of growth medium.

-

Incubate overnight at the optimal temperature for the strain (e.g., 37°C).

-

Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Prepare Serial Dilutions:

-

Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1-11.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for 18-24 hours.

-

-

Data Analysis:

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Optionally, read the optical density (OD) at 600 nm before and after incubation to quantify growth inhibition.

-

Caption: Workflow for MIC determination.

Protocol 2: Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of this compound.

Materials:

-

This compound solution

-

Bacterial strain of interest

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Sterile filter paper disks (6 mm diameter)

-

Sterile swabs

Procedure:

-

Prepare Bacterial Lawn:

-

Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard.

-

Using a sterile swab, evenly streak the bacterial suspension over the entire surface of the agar plate to create a lawn.

-

-

Apply Compound:

-

Impregnate sterile filter paper disks with a known concentration of this compound solution.

-

Allow the disks to dry briefly in a sterile environment.

-

-

Incubation:

-

Place the impregnated disks onto the surface of the inoculated agar plate.

-

Incubate the plate at the optimal temperature for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).

-

The size of the zone correlates with the susceptibility of the bacterium to the compound.

-

Conclusion

This compound represents a potential antimicrobial agent with a likely mechanism of action targeting bacterial cell wall synthesis. While its reported activity is weak, further investigation into its efficacy against a broader range of bacterial species and in combination with other agents may reveal its therapeutic potential. The protocols provided here offer a starting point for researchers to quantitatively and qualitatively assess the antimicrobial properties of this compound in a laboratory setting.

References

Application of Dealanylalahopcin as an Enzyme Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is a naturally occurring cyclic hydroxamate that has been identified as an inhibitor of procollagen prolyl-4-hydroxylase.[1] This enzyme plays a crucial role in the post-translational modification of collagen, the most abundant protein in the extracellular matrix. By catalyzing the formation of 4-hydroxyproline, prolyl-4-hydroxylase is essential for the proper folding and stability of the collagen triple helix. Inhibition of this enzyme can, therefore, modulate collagen synthesis and deposition, making it a target of interest for conditions characterized by excessive collagen accumulation, such as fibrosis and certain cancers.

Furthermore, analogues of this compound have been shown to inhibit human hypoxia-inducible factor (HIF) prolyl hydroxylases.[1] These enzymes are key regulators of the HIF signaling pathway, which governs cellular responses to low oxygen conditions (hypoxia). By inhibiting HIF prolyl hydroxylases, the stability and activity of HIF-α are increased, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This dual inhibitory potential suggests that this compound and its derivatives could have broad therapeutic applications.

This document provides detailed application notes and protocols for researchers interested in studying the enzyme inhibitory properties of this compound.

Data Presentation

Currently, specific quantitative data such as IC50 or Ki values for the inhibition of collagen prolyl-4-hydroxylase by this compound are not widely available in peer-reviewed literature. Researchers are encouraged to perform dose-response experiments to determine these values empirically using the protocols outlined below.

Table 1: Expected Data from Inhibitor Studies of this compound

| Parameter | Description | Expected Outcome for an Inhibitor |

| IC50 (μM) | The concentration of this compound required to inhibit 50% of the enzyme's activity. | A lower IC50 value indicates higher potency. |

| Ki (μM) | The inhibition constant, representing the affinity of this compound for the enzyme. | A lower Ki value indicates a stronger binding affinity. |

| Mechanism of Inhibition | The mode by which this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive). | To be determined through kinetic studies. |

Experimental Protocols

The following are generalized protocols for determining the inhibitory effect of this compound on collagen prolyl-4-hydroxylase. These can be adapted based on the specific laboratory equipment and reagents available.

Protocol 1: In Vitro Collagen Prolyl-4-Hydroxylase (CP4H) Inhibition Assay

This protocol describes a common method to measure CP4H activity by quantifying the formation of hydroxyproline.

Materials:

-

Recombinant human collagen prolyl-4-hydroxylase (C-P4H1)

-

This compound

-

Procollagen substrate (e.g., a synthetic peptide with repeating Gly-Pro-Ala sequences)

-

α-ketoglutarate

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer (pH 7.8)

-

Hydrochloric acid (HCl)

-

Chloramine-T reagent

-

Perchloric acid

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

96-well microplate reader

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, ascorbic acid, FeSO₄, and α-ketoglutarate.

-

Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture with the enzyme (CP4H1) for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the procollagen substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding HCl.

-

-

Hydroxyproline Quantification:

-

Hydrolyze the samples by heating at a high temperature (e.g., 110°C) for several hours to release amino acids.

-

Neutralize the hydrolyzed samples.

-

Add Chloramine-T reagent to each well and incubate at room temperature.

-

Add perchloric acid to stop the Chloramine-T reaction.

-

Add DMAB reagent and incubate at a higher temperature (e.g., 60°C) to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Protocol 2: High-Throughput Screening for CP4H Inhibitors

This protocol utilizes a commercially available assay that measures the production of succinate, a co-product of the hydroxylation reaction.

Materials:

-

Succinate-Glo™ Hydroxylase Assay Kit (or similar)

-

Recombinant human collagen prolyl-4-hydroxylase (C-P4H1)

-

This compound

-

Peptide substrate (e.g., (Pro-Pro-Gly)n)

-

α-ketoglutarate

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

Catalase

-

384-well plates

Procedure:

-

Enzyme Reaction:

-

In a 384-well plate, add the C-P4H1 enzyme.

-

Add varying concentrations of this compound.

-

Add the peptide substrate, FeSO₄, catalase, ascorbic acid, and α-ketoglutarate to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Succinate Detection:

-

Add the Succinate Detection Reagent from the kit to each well.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of succinate produced and thus to the enzyme activity.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value as described in Protocol 1.

-

Visualization of Pathways and Workflows

Hypoxia-Inducible Factor (HIF) Signaling Pathway

The following diagram illustrates the HIF signaling pathway, which is regulated by HIF prolyl hydroxylases. Analogues of this compound have been shown to inhibit these enzymes, suggesting a potential role for this compound in modulating this pathway.

Caption: HIF signaling under normoxic vs. hypoxic/inhibited conditions.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound.

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

References

Application Note & Protocol: Quantitative High-Throughput Assay for Dealanylalahopcin Activity

Introduction

Dealanylalahopcin is an amino acid derivative isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] Preliminary studies have indicated its potential as a weak antibacterial agent against both Gram-positive and Gram-negative bacteria, as well as an inhibitor of collagen prolylhydroxylase.[1] To further characterize its bioactivity and enable drug discovery efforts, a robust and quantitative assay is essential for determining its potency and mechanism of action.

This application note provides a detailed protocol for a high-throughput, cell-based quantitative assay to determine the inhibitory activity of this compound against the Gram-positive bacterium Bacillus subtilis. The assay is based on the colorimetric measurement of bacterial metabolic activity using a resazurin-based reagent, which provides a sensitive and reproducible method for quantifying bacterial viability. This protocol is suitable for screening compound libraries and determining the half-maximal inhibitory concentration (IC50) of this compound and its analogs.

Principle of the Assay

The assay measures the metabolic activity of Bacillus subtilis as an indicator of cell viability. Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The amount of resorufin produced is directly proportional to the number of viable bacteria. In the presence of an effective antimicrobial agent like this compound, bacterial metabolism is inhibited, leading to a decrease in resorufin production. The IC50 value, the concentration of the compound that inhibits 50% of bacterial growth, can then be determined by measuring the fluorescence at different concentrations of the test compound.

Materials and Methods

Reagents and Consumables

-

This compound (source to be specified)

-

Bacillus subtilis (e.g., ATCC 6051)

-

Mueller-Hinton Broth (MHB)

-

Resazurin sodium salt

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile 96-well, clear-bottom, black microplates

-

Sterile reagent reservoirs

-

Multichannel pipettes

-

Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

-

Incubator (37°C) with shaking capability

Equipment

-

Biosafety cabinet

-

Spectrophotometer

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Reagents and Bacterial Culture

1.1. This compound Stock Solution:

- Prepare a 10 mM stock solution of this compound in DMSO.

- Store the stock solution at -20°C.

1.2. Resazurin Solution:

- Prepare a 0.02% (w/v) resazurin solution in sterile PBS.

- Sterilize by filtering through a 0.22 µm filter.

- Store protected from light at 4°C for up to 2 weeks.

1.3. Bacillus subtilis Culture:

- Inoculate a single colony of B. subtilis into 5 mL of MHB.

- Incubate at 37°C with shaking (200 rpm) overnight.

- The following day, dilute the overnight culture 1:100 in fresh MHB.

- Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

- Dilute the bacterial culture in MHB to a final concentration of 5 x 10^5 CFU/mL.

Assay Procedure

2.1. Compound Plating:

- Prepare a serial dilution of the this compound stock solution in MHB in a separate 96-well plate (e.g., 11-point, 2-fold serial dilution starting from 100 µM).

- Transfer 100 µL of each dilution to the corresponding wells of the assay plate.

- Include a positive control (no bacteria, 100 µL MHB) and a negative control (bacteria with vehicle, typically DMSO at the same final concentration as the test compound).

2.2. Bacterial Inoculation:

- Add 100 µL of the diluted B. subtilis culture (5 x 10^5 CFU/mL) to each well of the assay plate, except for the positive control wells.

2.3. Incubation:

- Cover the plate and incubate at 37°C for 18-24 hours with shaking (150 rpm).

2.4. Viability Staining:

- Add 20 µL of the 0.02% resazurin solution to each well.

- Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

2.5. Data Acquisition:

- Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis

3.1. Calculation of Percent Inhibition:

- The percent inhibition for each concentration of this compound is calculated using the following formula:

3.2. IC50 Determination:

- Plot the percent inhibition against the logarithm of the this compound concentration.

- Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation

Table 1: Example Raw Fluorescence Data

| This compound (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) |

| 100 | 158 | 165 | 162 |

| 50 | 254 | 260 | 257 |

| 25 | 489 | 495 | 492 |

| 12.5 | 975 | 981 | 978 |

| 6.25 | 1850 | 1858 | 1854 |

| 3.125 | 3210 | 3219 | 3215 |

| 1.56 | 4580 | 4590 | 4585 |

| 0.78 | 5890 | 5900 | 5895 |

| 0.39 | 6950 | 6960 | 6955 |

| 0.20 | 7800 | 7810 | 7805 |

| 0 | 8500 | 8510 | 8505 |

| Positive Control | 150 | 152 | 151 |

| Negative Control | 8500 | 8510 | 8505 |

Table 2: Calculated Percent Inhibition and IC50

| This compound (µM) | Average RFU | % Inhibition |

| 100 | 161.67 | 99.86 |

| 50 | 257.00 | 98.72 |

| 25 | 492.00 | 95.91 |

| 12.5 | 978.00 | 89.96 |

| 6.25 | 1854.00 | 79.59 |

| 3.125 | 3214.67 | 63.37 |

| 1.56 | 4585.00 | 46.53 |

| 0.78 | 5895.00 | 31.24 |

| 0.39 | 6955.00 | 18.00 |

| 0.20 | 7805.00 | 7.90 |

| 0 | 8505.00 | 0.00 |

| IC50 (µM) | ~2.0 |

Visualizations

Caption: Experimental workflow for the quantitative assay of this compound activity.

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

References

Application Notes and Protocols for Dealanylalahopcin in Collagen Prolyl Hydroxylase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is a naturally occurring cyclic hydroxamate that has been identified as an inhibitor of procollagen prolyl-4-hydroxylase (C-P4H). This enzyme is critical for the post-translational modification of proline residues within collagen, a process essential for the stability of the collagen triple helix.[1][2] Inhibition of C-P4H can disrupt the proper formation of collagen, making this compound and its analogues valuable research tools for studying collagen synthesis and pathogenesis of fibrotic diseases.[3][4] Furthermore, analogues of this compound have been shown to inhibit human hypoxia-inducible factor (HIF) prolyl hydroxylases, suggesting a broader range of potential applications in hypoxia-related research.[1]

These application notes provide a comprehensive overview of the use of this compound for studying C-P4H, including its mechanism of action, protocols for in vitro enzyme inhibition assays, and cell-based assays to assess its effects on collagen synthesis.

Mechanism of Action

Collagen prolyl-4-hydroxylase is a non-heme iron(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase.[3][5] The enzyme catalyzes the hydroxylation of proline residues in the Yaa position of -Xaa-Yaa-Gly- sequences in procollagen chains.[3][6] This hydroxylation is crucial for the formation of a stable collagen triple helix at physiological temperatures.[2][7]

This compound, as a cyclic hydroxamate, is thought to inhibit C-P4H by chelating the active site Fe(II) ion, thereby preventing the binding of oxygen and the subsequent hydroxylation reaction. This mode of inhibition is common for hydroxamate-containing molecules targeting metalloenzymes. The inhibition of C-P4H leads to the production of under-hydroxylated procollagen, which is unstable and rapidly degraded, resulting in a net decrease in collagen deposition.

Data Presentation

| Inhibitor | Target Enzyme | IC50 / Ki Value | Notes |

| Pyridine-2,5-dicarboxylate | Prolyl 4-hydroxylase | Ki = 0.8 µM | Competitive inhibitor with respect to 2-oxoglutarate.[8] |

| Pyridine-2,4-dicarboxylate | Prolyl 4-hydroxylase | Ki = 2 µM | Competitive inhibitor with respect to 2-oxoglutarate.[8] |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | Prolyl 4-hydroxylase | - | A commonly used cell-permeable inhibitor, but suffers from low potency and selectivity.[9] |

| 2,7,8-trihydroxyanthraquinone (THA) | Prolyl 4-hydroxylase | - | Competitive inhibitor with respect to 2-oxoglutarate.[10] |

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound's effect on C-P4H. It is recommended that researchers optimize these protocols for their specific experimental conditions.

In Vitro Collagen Prolyl Hydroxylase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on C-P4H using a synthetic peptide substrate.

Materials:

-

Recombinant human collagen prolyl-4-hydroxylase (C-P4H)

-

(Pro-Pro-Gly)n peptide substrate

-

This compound

-

2-oxoglutarate

-

Ascorbate

-

Ferrous sulfate (FeSO4)

-

Bovine serum albumin (BSA)

-

Tris-HCl buffer (pH 7.8)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, ascorbate, and FeSO4.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a no-inhibitor control.

-

Initiate the reaction by adding C-P4H, the (Pro-Pro-Gly)n peptide substrate, and 2-oxoglutarate.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 0.5 M HCl).

-

Analyze the formation of hydroxyproline in the peptide substrate using a suitable method, such as HPLC with pre-column derivatization.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assay for Inhibition of Collagen Synthesis

This protocol outlines a method to assess the effect of this compound on collagen synthesis in a cell culture model, such as human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

L-Ascorbic acid 2-phosphate

-

TGF-β1 (optional, to stimulate collagen synthesis)

-

Sirius Red/Fast Green staining solution

-

Western blot reagents

-

Antibodies against Collagen Type I and a loading control (e.g., β-actin)

Procedure:

-

Seed human dermal fibroblasts in a multi-well plate and allow them to adhere and grow to near confluence.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with varying concentrations of this compound in fresh serum-free medium containing L-ascorbic acid 2-phosphate. Include a vehicle control. Optionally, co-treat with TGF-β1 to induce a fibrotic response.

-

Incubate for 24-48 hours.

-

To measure total collagen deposition:

-

Fix the cells with methanol.

-

Stain with Sirius Red/Fast Green solution.

-

Elute the stains and measure the absorbance to quantify total collagen and non-collagen protein.

-

-

To measure specific collagen protein levels:

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and Western blotting using an antibody against Collagen Type I.

-

Quantify the band intensities relative to the loading control.

-

Visualizations